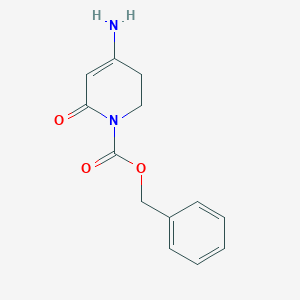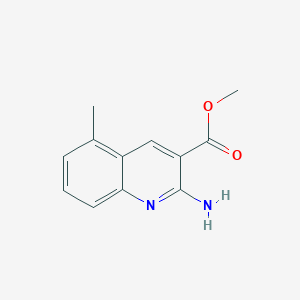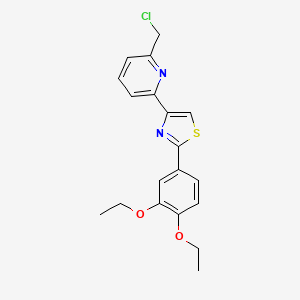
4-(6-(Chloromethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-(Chloromethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole is a synthetic organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Chloromethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Chloromethylation: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethoxy groups.
Reduction: Reduction reactions could target the nitro groups if present or the pyridine ring.
Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the pyridine or thiazole rings.
Substitution: Substituted thiazole derivatives with various functional groups.
科学研究应用
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Organic Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Used in the study of biological systems and pathways.
Medicine
Therapeutic Agents: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
Materials Science: Applications in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(6-(Chloromethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole would depend on its specific application. For example, as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or cell membranes, and the pathways involved could range from signal transduction to metabolic processes.
相似化合物的比较
Similar Compounds
4-(6-Methylpyridin-2-yl)-2-phenylthiazole: Similar structure but lacks the chloromethyl and ethoxy groups.
2-(3,4-Dimethoxyphenyl)-4-(pyridin-2-yl)thiazole: Similar but with methoxy groups instead of ethoxy groups.
Uniqueness
The presence of the chloromethyl group and the ethoxy groups in 4-(6-(Chloromethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole may confer unique reactivity and properties, making it distinct from other thiazole derivatives.
属性
分子式 |
C19H19ClN2O2S |
|---|---|
分子量 |
374.9 g/mol |
IUPAC 名称 |
4-[6-(chloromethyl)pyridin-2-yl]-2-(3,4-diethoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C19H19ClN2O2S/c1-3-23-17-9-8-13(10-18(17)24-4-2)19-22-16(12-25-19)15-7-5-6-14(11-20)21-15/h5-10,12H,3-4,11H2,1-2H3 |
InChI 键 |
UIVBKVQROAFQCR-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=CC=CC(=N3)CCl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



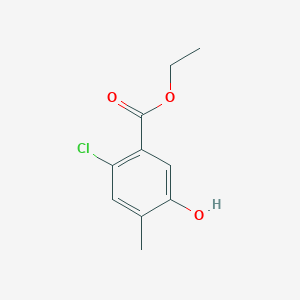
![Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13673733.png)
![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-2-amine](/img/structure/B13673736.png)
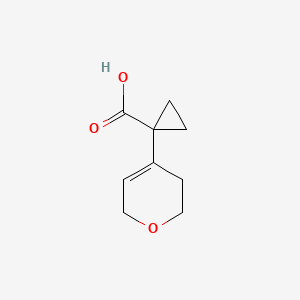
![2-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13673762.png)



![4,6-Dichloro-3H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13673771.png)
